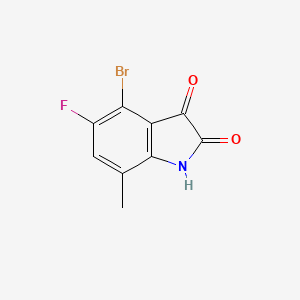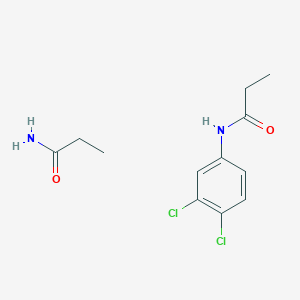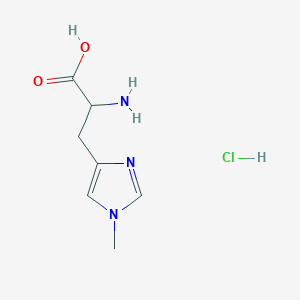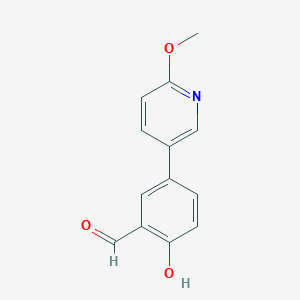![molecular formula C8H16N2 B12278545 (2s,3s)-Bicyclo[2.2.2]octane-2,3-diamine](/img/structure/B12278545.png)
(2s,3s)-Bicyclo[2.2.2]octane-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-Bicyclo[222]octane-2,3-diamine is a bicyclic organic compound with two amine groups attached to the second and third carbon atoms of the bicyclo[222]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-Bicyclo[2.2.2]octane-2,3-diamine typically involves the use of starting materials that can form the bicyclic structure with the desired stereochemistry. One common method involves the cyclization of appropriate precursors under controlled conditions to ensure the formation of the (2S,3S) isomer. Specific details on the reaction conditions and catalysts used can vary, but the process generally requires precise control of temperature, pressure, and pH to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity. The scalability of the synthesis process is crucial for commercial applications, and methods such as high-throughput screening and process optimization are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-Bicyclo[2.2.2]octane-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce a wide range of substituted bicyclic compounds.
Scientific Research Applications
(2S,3S)-Bicyclo[2.2.2]octane-2,3-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2S,3S)-Bicyclo[2.2.2]octane-2,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of related compounds.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A well-known bicyclic compound with two nitrogen atoms, used as a catalyst and reagent in organic synthesis.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a nitrogen atom, known for its applications in drug discovery.
Uniqueness
(2S,3S)-Bicyclo[2.2.2]octane-2,3-diamine is unique due to its specific stereochemistry and the presence of two amine groups, which provide distinct reactivity and binding properties compared to other bicyclic compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
(2S,3S)-bicyclo[2.2.2]octane-2,3-diamine |
InChI |
InChI=1S/C8H16N2/c9-7-5-1-2-6(4-3-5)8(7)10/h5-8H,1-4,9-10H2/t5?,6?,7-,8-/m0/s1 |
InChI Key |
ATWXWUKNXUEHLH-GHNGIAPOSA-N |
Isomeric SMILES |
C1CC2CCC1[C@@H]([C@H]2N)N |
Canonical SMILES |
C1CC2CCC1C(C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,5S,9R)-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B12278474.png)

![3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12278495.png)

![2-tert-butyl-1-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12278506.png)
![8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one](/img/structure/B12278515.png)
![1-(2-Benzylnaphthalen-1-yl)-3-[[[2-[[4-(2-benzylnaphthalen-1-yl)-3-hydroxynaphthalen-2-yl]methylamino]cyclohexyl]amino]methyl]naphthalen-2-ol](/img/structure/B12278529.png)

![2-(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine](/img/structure/B12278537.png)

![N-(2-methylpropyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12278554.png)

